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Compound of Interest

Compound Name: 2-Chloro-6-methylnicotinonitrile

Cat. No.: B046695 Get Quote

In-Depth Technical Guide to 2-Chloro-6-
methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and

synthetic properties of 2-Chloro-6-methylnicotinonitrile, a key heterocyclic intermediate in

organic synthesis. This document consolidates available data on its properties, provides a

detailed experimental protocol for its preparation, and includes predicted spectroscopic

information to support researchers in its application.

Core Physical and Chemical Properties
2-Chloro-6-methylnicotinonitrile, also known as 2-Chloro-6-methyl-3-pyridinecarbonitrile, is a

solid, substituted pyridine derivative. Its core characteristics are summarized in the table below.

While some physical properties are predicted based on its structure, experimentally determined

values are included where available.
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Property Value Source

CAS Number 28900-10-9

Molecular Formula C₇H₅ClN₂

Molecular Weight 152.58 g/mol [1]

Appearance Solid (predicted) [1]

Melting Point 114-116 °C

Boiling Point 140-145 °C

Solubility

Limited solubility in water,

soluble in some organic

solvents.

[1]

Predicted Boiling Point 270 - 280 °C [1]

Synthesis of 2-Chloro-6-methylnicotinonitrile
A reliable method for the synthesis of 2-Chloro-6-methylnicotinonitrile involves the

chlorination of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile using phosphorus oxychloride.

This procedure offers a high yield of the desired product.

Experimental Protocol
Materials:

6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Phosphorus oxychloride (POCl₃)

Dichloromethane (CH₂Cl₂)

4M Sodium hydroxide (NaOH) solution

Saturated brine solution

Anhydrous sodium sulfate (Na₂SO₄)
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Procedure:

To a reaction vessel, add 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (45.0g,

335mmol).

Add phosphorus oxychloride (652g, 4250mmol) to the vessel.

Heat the mixture to 130°C and stir for 2 hours.

After the reaction is complete, concentrate the reaction solution to obtain a residue.

Dissolve the residue in dichloromethane.

Adjust the pH of the solution to 8 by adding 4M sodium hydroxide solution.

Separate the organic layer.

Wash the organic layer with a saturated brine solution.

Dry the organic layer over anhydrous sodium sulfate.

Distill the solvent under reduced pressure to obtain 2-Chloro-6-methylnicotinonitrile
(51.0g, 99% yield).

Diagram of the Synthetic Workflow:
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Synthesis of 2-Chloro-6-methylnicotinonitrile

Start Materials:
6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Phosphorus oxychloride

Reaction:
Stir at 130°C for 2 hours

Workup:
Concentration

Dissolution in DCM
pH adjustment to 8 with NaOH

Extraction & Drying:
Separation of organic layer

Washing with brine
Drying with Na2SO4

Final Product:
2-Chloro-6-methylnicotinonitrile

(99% Yield)

Click to download full resolution via product page

A flowchart illustrating the synthesis of 2-Chloro-6-methylnicotinonitrile.

Spectroscopic Data
Detailed experimental spectroscopic data for 2-Chloro-6-methylnicotinonitrile is not widely

available in the public domain. However, based on the known structure and data from

analogous compounds, the following spectral characteristics can be predicted.
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¹H NMR Spectroscopy
The proton NMR spectrum of 2-Chloro-6-methylnicotinonitrile in CDCl₃ has been reported

with the following chemical shifts (δ) and coupling constants (J):

Chemical Shift
(ppm)

Multiplicity Integration Assignment

2.65 singlet (s) 3H -CH₃

7.24 doublet (d) 1H Pyridine-H (J=8.0Hz)

7.89 doublet (d) 1H Pyridine-H (J=8.0Hz)

Predicted ¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum would show signals for the seven distinct carbon atoms in the

molecule. The approximate chemical shift ranges for these carbons are provided below.

Carbon Type Predicted Chemical Shift (ppm)

Methyl Carbon (-CH₃) 20 - 30

Nitrile Carbon (-C≡N) 115 - 125

Aromatic Carbons (C-H) 120 - 140

Aromatic Carbons (C-Cl, C-C) 140 - 160

Predicted Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups

present in the molecule.
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Wavenumber (cm⁻¹) Functional Group Vibration

~2220 - 2230 C≡N (nitrile) stretch

~1600 - 1450 C=C and C=N (aromatic ring) stretches

~1400 - 1350 C-H (methyl) bend

~800 - 700 C-Cl stretch

Predicted Mass Spectrometry (MS)
In a mass spectrum, 2-Chloro-6-methylnicotinonitrile is expected to show a molecular ion

peak corresponding to its molecular weight. The presence of a chlorine atom will result in a

characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular

ion peak.

Diagram of Predicted Fragmentation Pathway:

Predicted MS Fragmentation of 2-Chloro-6-methylnicotinonitrile

[C₇H₅ClN₂]⁺˙
m/z = 152/154

[C₇H₅N₂]⁺
m/z = 117

- Cl

[C₆H₄Cl]⁺˙
m/z = 111/113

- HCN

[C₆H₂ClN₂]⁺˙
m/z = 137/139

- CH₃

Click to download full resolution via product page

A diagram showing the predicted major fragmentation pathways.

Reactivity and Potential Applications
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2-Chloro-6-methylnicotinonitrile is a versatile intermediate in organic synthesis. The chloro

and nitrile functionalities provide reactive sites for a variety of chemical transformations. The

chlorine atom can be displaced through nucleophilic aromatic substitution, allowing for the

introduction of various functional groups. The nitrile group can be hydrolyzed to a carboxylic

acid or an amide, or reduced to an amine.

While specific biological activities or signaling pathway involvements for 2-Chloro-6-
methylnicotinonitrile are not extensively documented, the nicotinonitrile scaffold is present in

a number of biologically active compounds with applications as anticancer, antimicrobial, and

antiviral agents. Therefore, this compound serves as a valuable building block for the synthesis

of novel therapeutic agents.

Handling and Storage
2-Chloro-6-methylnicotinonitrile should be handled in a well-ventilated area, and personal

protective equipment, including gloves and safety glasses, should be worn. It should be stored

in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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